3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
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Overview
Description
3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a fused ring system consisting of a pyridine ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylamine with 2-chloropyridine in the presence of a base, followed by cyclization with formaldehyde. This reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways by binding to active sites or allosteric sites, thereby modulating the activity of the target molecules . This modulation can lead to various biological effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Uniqueness
3-Phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C13H12N2O/c1-2-5-10(6-3-1)12-9-15-11-7-4-8-14-13(11)16-12/h1-8,12,15H,9H2 |
InChI Key |
GQMBDQUSADWIFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1)C=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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